Cas no 1623461-06-2 (6-Amino-2-bromo-3-fluoro-benzoic acid)
6-Amino-2-bromo-3-fluoro-benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 6-Amino-2-bromo-3-fluoro-benzoic acid
- 6-amino-2-bromo-3-fluorobenzoic acid
- Nc1ccc(F)c(Br)c1C(O)=O
- YPC46106
- 3408AJ
- SB34075
- SY263211
- SCHEMBL16416613
- F53350
- CS-16668
- MFCD28398047
- AKOS030568316
- 6-amino-2-bromo-3-fluorobenzoicacid
- 1623461-06-2
- CS-0102129
- NTTSFEVYBCJKMS-UHFFFAOYSA-N
-
- MDL: MFCD28398047
- Inchi: 1S/C7H5BrFNO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2H,10H2,(H,11,12)
- InChI Key: NTTSFEVYBCJKMS-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(=C1C(=O)O)N)F
Computed Properties
- Exact Mass: 232.94877 g/mol
- Monoisotopic Mass: 232.94877 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 63.3
- Molecular Weight: 234.02
6-Amino-2-bromo-3-fluoro-benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A500155-10mg |
6-Amino-2-Bromo-3-Fluoro-Benzoic Acid |
1623461-06-2 | 10mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A500155-50mg |
6-Amino-2-Bromo-3-Fluoro-Benzoic Acid |
1623461-06-2 | 50mg |
$ 230.00 | 2022-06-08 | ||
| TRC | A500155-100mg |
6-Amino-2-Bromo-3-Fluoro-Benzoic Acid |
1623461-06-2 | 100mg |
$ 365.00 | 2022-06-08 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0407-1g |
6-Amino-2-bromo-3-fluoro-benzoic acid |
1623461-06-2 | 97% | 1g |
4223.25CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0407-5g |
6-Amino-2-bromo-3-fluoro-benzoic acid |
1623461-06-2 | 97% | 5g |
16893CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0407-500mg |
6-Amino-2-bromo-3-fluoro-benzoic acid |
1623461-06-2 | 97% | 500mg |
2535.65CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0407-100mg |
6-Amino-2-bromo-3-fluoro-benzoic acid |
1623461-06-2 | 97% | 100mg |
1263.58CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0407-250mg |
6-Amino-2-bromo-3-fluoro-benzoic acid |
1623461-06-2 | 97% | 250mg |
1679.12CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0407-50mg |
6-Amino-2-bromo-3-fluoro-benzoic acid |
1623461-06-2 | 97% | 50mg |
1060.05CNY | 2021-05-07 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB10246-1g |
6-Amino-2-bromo-3-fluoro-benzoic acid |
1623461-06-2 | 95% | 1g |
$350 | 2023-09-07 |
6-Amino-2-bromo-3-fluoro-benzoic acid Suppliers
6-Amino-2-bromo-3-fluoro-benzoic acid Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 6-Amino-2-bromo-3-fluoro-benzoic acid
Comprehensive Overview of 6-Amino-2-bromo-3-fluoro-benzoic acid (CAS No. 1623461-06-2): Properties, Applications, and Industry Insights
6-Amino-2-bromo-3-fluoro-benzoic acid (CAS No. 1623461-06-2) is a halogenated aromatic compound with significant relevance in pharmaceutical and agrochemical research. This fluorinated benzoic acid derivative features a unique combination of functional groups—amino, bromo, and fluoro—making it a versatile intermediate for synthesizing complex molecules. Its molecular structure (C7H5BrFNO2) and high purity standards (typically ≥95%) cater to stringent industrial demands, particularly in drug discovery and crop protection applications.
Recent trends highlight growing interest in halogenated building blocks like 6-Amino-2-bromo-3-fluoro-benzoic acid, driven by the need for bioactive molecule optimization. Researchers frequently search for "fluorine in drug design" or "bromine substitution effects," reflecting this compound's role in enhancing metabolic stability and binding affinity. The para-amino group further enables selective functionalization, a feature exploited in kinase inhibitor development—a hot topic in oncology research.
From a synthetic chemistry perspective, the compound's crystalline form and solubility profile (soluble in DMSO, methanol) make it ideal for high-throughput screening. Laboratories often inquire about "safe handling of bromo-fluoro compounds" or "storage conditions for amino acids," underscoring its practical utility. Notably, its melting point (210–215°C) and stability under inert atmospheres align with Good Manufacturing Practice (GMP) requirements for API intermediates.
Environmental considerations are increasingly shaping demand for eco-friendly halogenation methods. While 6-Amino-2-bromo-3-fluoro-benzoic acid itself isn't classified as hazardous, its synthesis often involves catalytic bromination techniques—a subject of numerous "green chemistry" studies. The compound's low bioaccumulation potential (predicted LogP ≈1.9) makes it preferable over persistent organic pollutants in agrochemical formulations.
Market analysts note rising procurement of custom fluorinated intermediates like CAS 1623461-06-2, particularly from contract research organizations (CROs). Patent landscapes reveal its use in herbicide safeners and non-steroidal anti-inflammatory drugs (NSAIDs), addressing common search queries such as "new fluorine-containing NSAIDs." Its cost-effective scalability at kilogram-level production further enhances commercial viability.
Quality control protocols for 6-Amino-2-bromo-3-fluoro-benzoic acid emphasize HPLC purity analysis and residual solvent monitoring, topics frequently discussed in pharmaceutical forums. The compound's UV-Vis absorption (λmax ~280 nm) facilitates analytical method development, while its NMR spectral data (¹H, ¹³C, ¹⁹F) supports structural verification—key concerns for researchers validating synthetic pathways.
Emerging applications include PET tracer development, where the fluoro substituent enables 18F radiolabeling. This aligns with trending searches for "diagnostic imaging probes" and "theranostic agents." The compound's hydrogen bonding capacity (from -COOH and -NH2) also makes it valuable for designing metal-organic frameworks (MOFs)—a cutting-edge area in materials science.
Regulatory compliance remains critical for 6-Amino-2-bromo-3-fluoro-benzoic acid suppliers. While not classified under hazardous categories, proper SDS documentation covering irritation potential (skin/eyes) and dust control measures addresses common compliance questions. The compound's REACH registration status and transport classification are frequently updated to reflect evolving chemical safety standards.
Future research directions may explore its click chemistry compatibility via the amino group, or photocatalytic debromination for sustainable derivatization. These possibilities resonate with industry searches for "C-H functionalization techniques" and "visible-light photocatalysis," positioning CAS 1623461-06-2 as a compound with enduring scientific value.
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